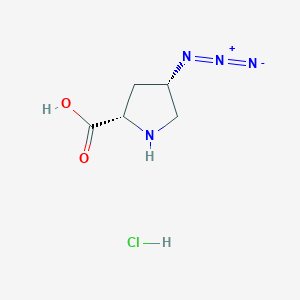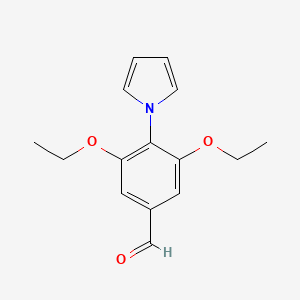
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is C15H17NO3. The molecular weight is 259.3 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Properties of Porphyrin Derivatives
Selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system led to the synthesis of 4-(alkoxysilyl)benzaldehydes. These compounds, when reacted with pyrrole, yielded tetrakis[4-(alkoxysilyl)phenyl]porphyrins. These porphyrins, upon hydrolysis-condensation, formed a porphyrin-silica hybrid (PSH), which showed mesoporous characteristics and a high specific surface area, making it potentially useful for catalysis and material science applications (Ishida et al., 2010).
Antimicrobial Activity of Pyrrole Derivatives
A study on the synthesis of novel substituted pyrrole derivatives revealed their potential for antimicrobial applications. These compounds, synthesized from reactions involving substituted benzaldehydes and pyrrole, were evaluated for in vitro antibacterial activity, suggesting a possible application of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde in developing new antimicrobial agents (Kumar et al., 2017).
Electrochemical Polymerization and Catalytic Activity
The electrochemical polymerization of pyrrole containing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) side chains on a Pt electrode demonstrated significant electrocatalytic activity for benzyl alcohol oxidation. This research indicates that derivatives of pyrrole, such as 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, could be explored for their electrochemical properties and potential applications in catalysis (Lu et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3,5-diethoxy-4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-18-13-9-12(11-17)10-14(19-4-2)15(13)16-7-5-6-8-16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQYXBAZSGBEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
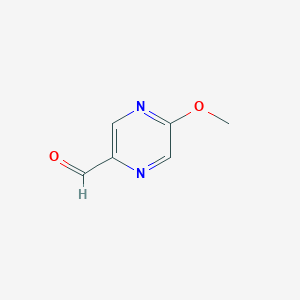
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)
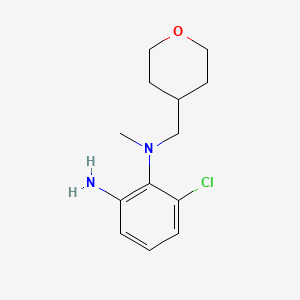
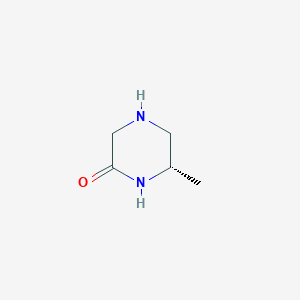
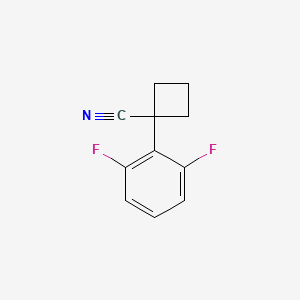
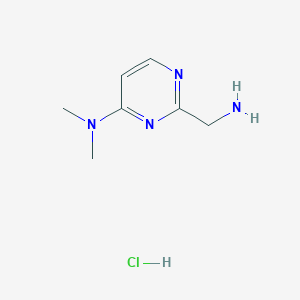
![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
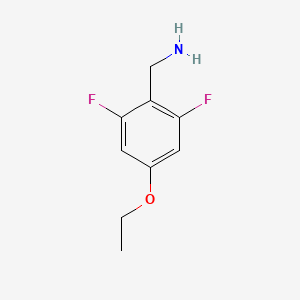
![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)
